molecular formula C10H8F2O3 B1302089 Ethyl 3,5-difluorobenzoylformate CAS No. 208259-57-8

Ethyl 3,5-difluorobenzoylformate

Cat. No.: B1302089
CAS No.: 208259-57-8
M. Wt: 214.16 g/mol
InChI Key: JPTHBXHXKOKMTE-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluorobenzoylformate, also known as ethyl 3,5-difluorophenylglyoxylate, is an organic compound with the molecular formula C10H8F2O3. It is a derivative of benzoylformate, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-difluorobenzoylformate can be synthesized through several methods. One common synthetic route involves the esterification of 3,5-difluorobenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process would also focus on ensuring the purity of the final product through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-difluorobenzoic acid, while reduction could produce 3,5-difluorobenzyl alcohol .

Scientific Research Applications

Ethyl 3,5-difluorobenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3,5-difluorobenzoylformate exerts its effects depends on the specific context of its use. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in research .

Comparison with Similar Compounds

Ethyl 3,5-difluorobenzoylformate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atoms on its chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-(3,5-difluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTHBXHXKOKMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374508
Record name Ethyl 3,5-difluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208259-57-8
Record name Ethyl 3,5-difluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208259-57-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 3,5-difluorobenzoylformate in the synthesis of 3,5-Difluorophenylacetic acid?

A1: this compound serves as a crucial intermediate in the synthesis of 3,5-Difluorophenylacetic acid. [] The process involves a two-step transformation:

    Q2: How is this compound synthesized in this research?

    A2: The paper describes the synthesis of this compound through a Grignard reaction. [] 3,5-difluoro-bromobenzene reacts with magnesium in the presence of diethyl oxalate. This reaction leads to the formation of this compound.

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